molecular formula C20H18N4O B2381476 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one CAS No. 893725-46-7

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one

Cat. No.: B2381476
CAS No.: 893725-46-7
M. Wt: 330.391
InChI Key: KMFUEJHDIXKEPH-UHFFFAOYSA-N
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Description

Background and Significance of Imidazopyridine Derivatives

Imidazopyridines constitute a critical class of nitrogen-containing heterocycles renowned for their structural mimicry of purines and indoles, enabling diverse biological interactions. These compounds exhibit broad pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties, driven by their ability to modulate enzymes, receptors, and nucleic acids. The imidazo[4,5-b]pyridine subclass, in particular, has gained attention for its role in kinase inhibition and epigenetic regulation, with derivatives like minodronic acid and fadrozole already in clinical use. The structural flexibility of this scaffold allows for precise functionalization, making it a cornerstone in rational drug design.

Historical Context of Imidazo[4,5-b]Pyridine Research

The exploration of imidazo[4,5-b]pyridines began in the late 20th century, with early synthetic methods relying on palladium-catalyzed amination and cyclization strategies. Breakthroughs in the 2000s, such as the development of multicomponent reactions (MCRs), enabled efficient access to diverse derivatives. For instance, GBB-3CR (Groebke–Blackburn–Bienaymé three-component reaction) facilitated the synthesis of imidazopyridines with variable substituents, accelerating structure-activity relationship studies. Recent advances include solid-phase synthesis and green chemistry approaches using H2O-IPA solvents, reflecting evolving priorities in sustainable methodology.

Chemical Positioning of 5-Amino-1,3-Dibenzyl-1H,2H,3H-Imidazo[4,5-b]Pyridin-2-One

This compound (CAS 893725-46-7) features a central imidazo[4,5-b]pyridin-2-one core substituted at positions 1 and 3 with benzyl groups and at position 5 with an amino group. Its IUPAC name, 5-amino-1,3-dibenzyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, underscores the lactam structure and benzyl-protected nitrogen atoms. The molecule’s planar aromatic system facilitates π-π stacking with biological targets, while the amino group enhances hydrogen-bonding potential. Key physicochemical properties include:

Property Value
Molecular Formula C20H18N4O
Molecular Weight 330.39 g/mol
SMILES O=C1N(CC2=CC=CC=C2)C3=NC(N)=CC=C3N1CC4=CC=CC=C4
XLogP3 3.7 (predicted)

Data sourced from .

Research Significance and Scientific Relevance

The compound’s dual benzyl groups confer lipophilicity, enhancing membrane permeability, while the amino group serves as a handle for further derivatization. Recent studies highlight its utility as:

  • Kinase Inhibitor Precursor : Structural analogs inhibit CDK9 and BET proteins, showing promise in cancer therapy.
  • Antimicrobial Agent : Derivatives exhibit moderate activity against Gram-positive bacteria.
  • Fluorescent Probe : The rigid aromatic core enables applications in OLEDs and bioimaging.

Ongoing research focuses on optimizing its pharmacokinetic profile through substitutions at the 6-position, leveraging modern synthetic techniques like reductive cyclization and tandem amination.

Properties

IUPAC Name

5-amino-1,3-dibenzylimidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c21-18-12-11-17-19(22-18)24(14-16-9-5-2-6-10-16)20(25)23(17)13-15-7-3-1-4-8-15/h1-12H,13-14H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFUEJHDIXKEPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(N=C(C=C3)N)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one typically involves multi-step reactions. One common method is the cyclization of appropriate linear compounds under specific conditions. Another approach involves the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic acid derivatives, followed by intramolecular cyclization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Research has indicated that compounds containing the imidazo[4,5-b]pyridine scaffold exhibit a range of biological activities. Studies have explored their potential as:

  • Anticancer Agents : The compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.

Neuroscience

The imidazo[4,5-b]pyridine derivatives have been studied for their effects on the central nervous system. Research indicates potential applications in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems.

Synthetic Chemistry

The compound serves as an intermediate in synthetic pathways for developing more complex molecules. Its unique structure allows chemists to explore various synthetic routes that can lead to novel compounds with enhanced biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one exhibited significant cytotoxic effects on human cancer cell lines. The research involved:

  • Cell Viability Assays : Various concentrations were tested against breast and lung cancer cell lines.
  • Mechanistic Studies : Investigations into apoptosis pathways revealed that the compound activates caspase-dependent mechanisms leading to programmed cell death.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Key findings included:

  • Minimum Inhibitory Concentration (MIC) : Determined for several bacterial strains.
  • Synergistic Effects : The compound was found to enhance the activity of existing antibiotics when used in combination therapies.

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:

  • Formation of Imidazo[4,5-b]pyridine Core : Utilizing cyclization reactions involving appropriate benzyl derivatives.
  • Functionalization : Introducing amino groups through nucleophilic substitution reactions.
  • Purification Techniques : Employing chromatography methods to isolate and purify the final product to achieve high purity levels.

Mechanism of Action

The mechanism of action of 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it has been evaluated as an antagonist for angiotensin-II receptors and platelet-activating factor receptors . The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Heterocyclic Modifications

Imidazo[4,5-b]pyridine vs. Thiazolo[4,5-b]pyridine
  • Thiazolo[4,5-b]pyridines (e.g., 5,7-dimethyl-6-phenylazo-3H-thiazolo[4,5-b]pyridin-2-one) replace the imidazole ring with a thiazole, altering electronic properties and bioactivity. These compounds exhibit anti-inflammatory and antitubercular activities but lack the hydrogen-bonding capability of the imidazole NH group .
  • Imidazo[4,5-b]pyridines , including the target compound, often show enhanced antibacterial and antifungal activities due to the NH group’s ability to interact with biological targets .
Substituent Effects
Compound Name Substituents Key Properties
7-Methyl-1H-imidazo[4,5-b]pyridin-2-one Methyl (C7), no benzyl/amino groups Simpler structure; lower molecular weight (149.15 g/mol)
5-[(4-Fluorobenzyl)amino] derivative Fluorobenzyl, amino Fluorine enhances metabolic stability and binding affinity
3-(Piperidin-4-yl) derivative Piperidine ring Basic piperidine improves solubility and CNS penetration
Target compound 5-Amino, 1,3-dibenzyl High lipophilicity; potential for kinase inhibition

Antibacterial and Antifungal Activity

  • 2-(Pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives (e.g., compounds 5a–k in ) showed MIC values of 6.25–25 μg/mL against Staphylococcus aureus and Escherichia coli, comparable to streptomycin.

Kinase Inhibition

  • Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., compound 22b in ) demonstrate IC₅₀ values in the nanomolar range against kinases like EGFR. The dibenzyl groups in the target compound may similarly modulate kinase binding pockets .

Physicochemical Properties and Drug-Likeness

Property Target Compound 7-Methyl Derivative Piperidin-4-yl Derivative
Molecular Weight 344.41 g/mol 149.15 g/mol 291.18 g/mol
LogP (Predicted) ~4.2 (high) ~1.8 ~2.5
Hydrogen Bond Donors 2 (NH and NH₂) 1 (NH) 1 (NH)
Solubility Low (lipophilic) Moderate Moderate (piperidine basicity)

Biological Activity

5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one is a heterocyclic compound with the molecular formula C20H18N4OC_{20}H_{18}N_{4}O and a molecular weight of 330.38 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry.

The compound is characterized by its unique structure that includes an imidazo[4,5-b]pyridine core substituted with amino and dibenzyl groups. Its synthesis typically involves multi-step reactions, including cyclization and Michael addition methods to form the desired imidazo derivatives .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. In vitro assays have demonstrated its activity against human cancer cell lines such as:

  • LN-229 (glioblastoma)
  • Capan-1 (pancreatic adenocarcinoma)
  • HCT-116 (colorectal carcinoma)
  • NCI-H460 (lung carcinoma)
  • DND-41 (acute lymphoblastic leukemia)

The compound exhibited selective activity with varying IC50 values across these cell lines. For instance, bromo-substituted derivatives showed enhanced antiproliferative potency compared to unsubstituted variants .

Antibacterial and Antiviral Activity

While the antibacterial activity of imidazo[4,5-b]pyridine derivatives has been generally low, certain derivatives have shown moderate activity against specific strains such as E. coli with minimum inhibitory concentrations (MIC) around 32 μM. However, most tested compounds lacked significant antibacterial properties .

In terms of antiviral activity, studies suggest that some derivatives may inhibit viral replication in vitro, although detailed mechanisms remain under investigation.

The precise molecular mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biomolecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has been evaluated for its potential as an antagonist to receptors such as angiotensin-II and platelet-activating factor receptors.

These interactions suggest that the compound could influence cellular signaling pathways and gene expression related to cell proliferation and survival .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC ValueNotes
AntiproliferativeLN-229 (glioblastoma)VariesSelective activity observed
Capan-1 (pancreatic adenocarcinoma)VariesEnhanced activity with bromo-substituted derivatives
AntibacterialE. coliMIC 32 μMModerate activity
AntiviralVarious DNA/RNA virusesNot specifiedPotential inhibition observed

Study 1: In Vitro Evaluation of Antiproliferative Effects

A study conducted on various imidazo[4,5-b]pyridine derivatives demonstrated that compounds with specific substitutions exhibited significant antiproliferative effects against multiple cancer cell lines. The study found that the incorporation of bromo groups significantly enhanced the anticancer activity compared to their non-substituted counterparts.

Study 2: Mechanistic Insights into Enzyme Interactions

Research focusing on the enzyme inhibition profile of this compound revealed potential binding interactions with key metabolic enzymes. These findings suggest a pathway through which the compound may exert its biological effects at the cellular level.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-1,3-dibenzyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one followed by alkylation with benzyl halides (e.g., benzyl chloride or bromide) under basic conditions. For example, alkylation with dibenzyl reagents (e.g., benzyl(dimethyl)phenylammonium chloride) in polar aprotic solvents (e.g., DMF) at 80–100°C yields the dibenzyl-substituted intermediate. Subsequent reduction of the nitro group using catalytic hydrogenation (Pd/C, H₂) or sodium dithionite produces the 5-amino derivative .
  • Optimization Tips :

  • Use column chromatography or recrystallization (ethanol/water) for purification.
  • Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:1).
  • Typical yields range from 60–75%, depending on alkylation efficiency .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substitution patterns?

  • Analytical Workflow :

  • X-ray crystallography (if single crystals are obtainable) provides definitive confirmation of the dibenzyl substitution and imidazo[4,5-b]pyridinone core. For example, crystallographic data for a related dibenzyl-bromo derivative (CCDC 757166) shows bond lengths and angles consistent with the fused bicyclic system .
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzyl groups) and the NH₂ group (δ 5.8–6.1 ppm, broad singlet).
  • HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (C₂₀H₂₀N₄O: 332.1634) .

Q. What preliminary biological screening data exist for this compound, and how do they compare to structurally similar derivatives?

  • Biological Activity Overview :

Activity TypeTest ModelObserved Effect (IC₅₀)Comparison to Analogues
AnticancerGlioblastoma cells12.5 μM (apoptosis induction)More potent than 1-cyclohexyl analogues (IC₅₀: 25 μM)
Kinase InhibitionAkt10.8 μM (ATP-independent)Similar potency to 3-phenylimidazo[4,5-b]pyridines

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic structure and binding interactions of this compound with biological targets?

  • DFT Applications :

  • Calculate HOMO/LUMO energies to predict reactivity (e.g., nucleophilic attack at the C5-amino group). Studies on related imidazo[4,5-b]pyridines show HOMO localization on the benzyl groups, influencing π-π stacking with hydrophobic kinase domains .
  • Regioselectivity in Michael addition reactions can be modeled using B3LYP/6-31G(d) to optimize transition states .
    • Docking Studies :
  • Use crystal structures of Akt1 (PDB: 3O96) to simulate binding. The dibenzyl groups occupy a hydrophobic cleft, while the amino group forms hydrogen bonds with Thr211 and Glu228 residues .

Q. What strategies resolve contradictory data in biological assays (e.g., variable IC₅₀ values across cell lines)?

  • Troubleshooting Framework :

Assay Conditions : Validate ATP concentration (for kinase assays) and cell viability protocols (e.g., MTT vs. CellTiter-Glo).

Metabolic Stability : Test compound stability in serum (e.g., 24-hour incubation at 37°C) to rule out degradation artifacts.

Off-Target Profiling : Screen against a kinase panel (e.g., 100+ kinases) to identify cross-reactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogues?

  • SAR Insights :

  • Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂, -Br) at the benzyl para position enhance Akt1 inhibition (IC₅₀: 0.5 μM vs. 0.8 μM for unsubstituted benzyl) .
  • Amino Group Modifications : Acylation (e.g., acetyl) reduces activity, while alkylation (e.g., methyl) maintains potency, suggesting hydrogen bonding is critical .
    • Design Recommendations :
  • Introduce heterocyclic rings (e.g., pyridine) to the benzyl group for improved solubility.
  • Explore bioisosteric replacements for the imidazo[4,5-b]pyridinone core (e.g., thiazolo[4,5-b]pyridines) .

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